5-Chloro-3-morpholinopyridin-2-amine 5-Chloro-3-morpholinopyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18307252
InChI: InChI=1S/C9H12ClN3O/c10-7-5-8(9(11)12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12)
SMILES:
Molecular Formula: C9H12ClN3O
Molecular Weight: 213.66 g/mol

5-Chloro-3-morpholinopyridin-2-amine

CAS No.:

Cat. No.: VC18307252

Molecular Formula: C9H12ClN3O

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-morpholinopyridin-2-amine -

Specification

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
IUPAC Name 5-chloro-3-morpholin-4-ylpyridin-2-amine
Standard InChI InChI=1S/C9H12ClN3O/c10-7-5-8(9(11)12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12)
Standard InChI Key UJMWPQGXYGCAKQ-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=C(N=CC(=C2)Cl)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Chloro-3-morpholinopyridin-2-amine (C₉H₁₁ClN₄O) features a pyridine ring system with three distinct substituents:

  • Position 2: A primary amine (-NH₂) that enhances hydrogen-bonding capacity and serves as a coordination site for metal ions .

  • Position 3: A morpholine group, a six-membered saturated ring containing one oxygen and one nitrogen atom, which improves solubility and influences pharmacokinetic properties .

  • Position 5: A chlorine atom, providing electronic withdrawal effects that stabilize the ring and direct subsequent functionalization reactions .

The compound’s SMILES notation, ClC1=CN=C(N)C(=C1)N2CCOCC2, reflects this substitution pattern, while its molecular weight of 230.66 g/mol positions it as a mid-sized molecule suitable for drug-like properties.

Physicochemical Properties

Limited experimental data exist for this specific compound, but inferences can be drawn from structurally related analogs:

PropertyValue/DescriptionSource Analog
Melting Point120–125°C (estimated)2-Amino-5-chloro-3-fluoropyridine
SolubilityModerate in polar solventsMorpholinopyridines
LogP~2.1 (predicted)Computational modeling
StabilityAir-stable, hygroscopicMorpholine derivatives

The morpholine group enhances water solubility compared to non-polar pyridine derivatives, making the compound amenable to aqueous reaction conditions .

Synthesis and Functionalization

Nucleophilic Aromatic Substitution

A plausible route involves substituting a halogen at position 3 of a pre-chlorinated pyridine precursor with morpholine. For example, microwave-assisted reactions between 5-chloro-2-amino-3-bromopyridine and morpholine at 180–210°C for 10–15 minutes could yield the target compound, as demonstrated in analogous syntheses of 4-(5-bromo-3-methylpyridin-2-yl)morpholine .

Representative Reaction:

5-Chloro-2-amino-3-bromopyridine + MorpholinePd catalyst, 210°C5-Chloro-3-morpholinopyridin-2-amine + HBr\text{5-Chloro-2-amino-3-bromopyridine + Morpholine} \xrightarrow{\text{Pd catalyst, 210°C}} \text{5-Chloro-3-morpholinopyridin-2-amine + HBr}

Suzuki-Miyaura Coupling

The chlorine at position 5 offers a site for further functionalization. Cross-coupling with aryl boronic esters under palladium catalysis could introduce aryl or heteroaryl groups, as seen in the synthesis of thienopyrimidine derivatives .

Purification and Characterization

Column chromatography (hexanes/ethyl acetate gradients) and recrystallization from ethanol/water mixtures are effective purification methods. Nuclear magnetic resonance (NMR) spectra would exhibit distinct signals:

  • ¹H NMR: A singlet for the NH₂ group (~6.5 ppm), multiplet for morpholine protons (3.5–3.7 ppm), and aromatic protons as doublets (7.2–8.1 ppm) .

  • ¹³C NMR: Peaks at ~155 ppm (C-2, amine-adjacent), ~148 ppm (C-5, chlorine-adjacent), and 65–70 ppm (morpholine carbons) .

Pharmacological and Materials Science Applications

Antiparasitic Activity

Thienopyrimidine derivatives bearing morpholinopyridine moieties demonstrated submicromolar activity against Plasmodium falciparum (malaria), with EC₅₀ values as low as 0.23 µM . The chlorine atom in 5-chloro-3-morpholinopyridin-2-amine may enhance membrane permeability, a critical factor for antiparasitic efficacy.

Organometallic Complexes

The primary amine at position 2 facilitates coordination to transition metals. Copper complexes of related aminopyridines exhibit antiferromagnetic coupling (J = −0.9 to −31.3 K), indicating potential applications in molecular magnetism .

Research Challenges and Future Directions

  • Synthetic Scalability: Current routes rely on microwave-assisted steps, which may limit large-scale production.

  • Biological Profiling: No published data exist on this compound’s toxicity, pharmacokinetics, or specific target affinities.

  • Materials Applications: Exploration of its use in covalent organic frameworks (COFs) or as a ligand in catalysis remains untapped.

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